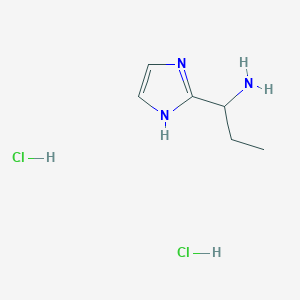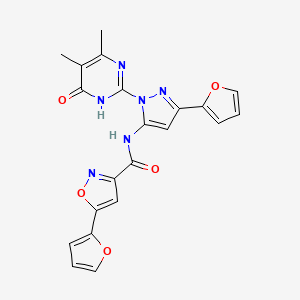![molecular formula C9H15Cl B2534191 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane CAS No. 2287333-99-5](/img/structure/B2534191.png)
1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which has garnered significant interest in organic and medicinal chemistry. This compound features a unique bicyclic structure that imparts distinct physicochemical properties, making it a valuable scaffold in drug discovery and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents. One common method starts with the preparation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This intermediate is then reacted with nucleophiles or radicals to form the desired bicyclo[1.1.1]pentane derivatives .
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow synthesis. This method allows for the efficient and scalable production of these compounds by generating [1.1.1]propellane on demand and directly derivatizing it into various bicyclo[1.1.1]pentane species .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Radical Reactions: The bicyclic structure is amenable to radical reactions, which can introduce new substituents at specific positions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functional groups .
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable probe for investigating biological pathways and interactions.
Medicine: Its potential as a bioisostere for benzene rings and other aromatic systems makes it a promising scaffold for drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to mimic the geometry of aromatic rings, enabling it to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to desired biological effects .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
1,3-Dichlorobicyclo[1.1.1]pentane: A similar compound with two chlorine atoms, used in different synthetic applications.
1-(Bromomethyl)-3-propylbicyclo[1.1.1]pentane: A brominated analog with similar reactivity but different properties.
Uniqueness: 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which imparts distinct reactivity and physicochemical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-(chloromethyl)-3-propylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl/c1-2-3-8-4-9(5-8,6-8)7-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXARXKNYFBHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2534111.png)
![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2534113.png)


![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)


![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)
![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

